molecular formula C28H23N3O3S B10970568 (5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one

(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10970568
M. Wt: 481.6 g/mol
InChI Key: VJRVGZJWQDXASJ-CJLVFECKSA-N
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Description

(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a methoxy group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde and 2-methylphenyl-2-thioxoimidazolidin-4-one. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety or the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic catalysts, while reduction reactions often require anhydrous conditions and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety may bind to DNA or proteins, affecting their function and leading to various biological effects. Additionally, the thioxoimidazolidinone core can interact with enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
  • Trospium chloride: A compound with a similar quinoline structure but different functional groups.

    Risedronate: Contains a pyridine moiety and is used for different applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C28H23N3O3S

Molecular Weight

481.6 g/mol

IUPAC Name

(5E)-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C28H23N3O3S/c1-18-7-3-4-10-23(18)31-27(32)22(30-28(31)35)16-19-12-13-24(33-2)21(15-19)17-34-25-11-5-8-20-9-6-14-29-26(20)25/h3-16H,17H2,1-2H3,(H,30,35)/b22-16+

InChI Key

VJRVGZJWQDXASJ-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)/NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=CC5=C4N=CC=C5)NC2=S

Origin of Product

United States

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